Product packaging for Furfuryl 3-mercapto-2-methylpropionate(Cat. No.:CAS No. 93859-18-8)

Furfuryl 3-mercapto-2-methylpropionate

Cat. No.: B12902774
CAS No.: 93859-18-8
M. Wt: 200.26 g/mol
InChI Key: FOOVFONKSXVRGG-UHFFFAOYSA-N
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Description

Structural Characterization and Chemical Context of Furfuryl 3-Mercapto-2-Methylpropionate

This compound, identified by the CAS number 93859-18-8, possesses a distinct molecular structure that is key to its chemical behavior. chemspider.com The molecule is an ester formed from furfuryl alcohol and 3-mercapto-2-methylpropionic acid. The structure features a furan (B31954) ring attached to a methylene (B1212753) group, which is in turn bonded to the oxygen of the ester functionality. The acyl portion of the ester is a three-carbon chain with a methyl group at the second carbon and a thiol (-SH) group at the third carbon.

The synthesis of this and similar compounds can be approached through several established chemical pathways. Generally, the formation of such esters involves the reaction of an alcohol with a carboxylic acid or its derivative. In this case, the esterification would occur between furfuryl alcohol and 3-mercapto-2-methylpropionic acid. The synthesis of related furfuryl esters has been achieved through methods such as enzymatic routes using lipases, which offer a green and sustainable approach. researchgate.net For the sulfur-containing portion, the synthesis of the precursor 3-mercapto-2-methylpropionic acid can be accomplished through various means, including the reaction of methacrylic acid with a sulfur source. google.com The synthesis of a related compound, furfuryl mercaptan, is well-documented and involves the reaction of furfuryl alcohol with thiourea (B124793) in the presence of hydrochloric acid, followed by hydrolysis. orgsyn.org

The presence of both a furan ring and a thiol group imparts a complex chemical character to the molecule. The furan ring is an aromatic heterocycle that can participate in various electrophilic substitution and cycloaddition reactions. The thiol group is known for its nucleophilicity and its ability to be easily oxidized to form disulfides. This combination of functional groups makes this compound a molecule with diverse reactive possibilities, influencing its stability and potential interactions in various chemical systems.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (Furan-2-yl)methyl 3-mercapto-2-methylpropanoate
CAS Number 93859-18-8
Chemical Formula C9H12O3S
Molecular Weight 216.26 g/mol
Synonyms 2-Furanylmethyl 3-mercapto-2-methylpropanoate, this compound

Overview of Research Significance of Organosulfur Compounds and Furan Derivatives

The scientific interest in this compound is best understood within the broader context of its constituent chemical classes: organosulfur compounds and furan derivatives. Both of these families of molecules are of significant importance in various fields of chemical research.

Furan Derivatives: Furan and its derivatives are a class of heterocyclic compounds that are widespread in nature and have diverse applications. They are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. nih.gov Furfural (B47365), a simple furan derivative, is a key platform chemical derived from biomass and can be converted into a wide range of valuable products, including furfuryl alcohol, the precursor to the furfuryl moiety in the title compound. researchgate.net The furan ring is a component of many biologically active molecules and is studied for its role in various chemical reactions, including Diels-Alder cycloadditions, which are useful for the construction of complex molecular architectures. The thermochemical properties of furan derivatives are also a subject of research to understand their stability and energy content. researchgate.net

The combination of these two significant chemical classes in this compound makes it a compound of interest for researchers exploring new flavor and fragrance compounds, as well as for those investigating the synthesis and reactivity of multifunctional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3S B12902774 Furfuryl 3-mercapto-2-methylpropionate CAS No. 93859-18-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93859-18-8

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

furan-2-ylmethyl 2-methyl-3-sulfanylpropanoate

InChI

InChI=1S/C9H12O3S/c1-7(6-13)9(10)12-5-8-3-2-4-11-8/h2-4,7,13H,5-6H2,1H3

InChI Key

FOOVFONKSXVRGG-UHFFFAOYSA-N

Canonical SMILES

CC(CS)C(=O)OCC1=CC=CO1

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Furfuryl 3 Mercapto 2 Methylpropionate

Established Synthetic Routes for Furfuryl 3-Mercapto-2-Methylpropionate

The principal method for synthesizing this compound is through the direct esterification of its constituent alcohol and carboxylic acid.

Esterification Reactions and Acid Catalysis for Synthesis

The formation of this compound is achieved via a Fischer esterification reaction. This acid-catalyzed reaction involves the condensation of furfuryl alcohol with 3-mercapto-2-methylpropionic acid. thechemicalengineer.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester product, the removal of water, a byproduct, is essential. masterorganicchemistry.com

Commonly employed acid catalysts for this type of reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. thechemicalengineer.com The alcohol (furfuryl alcohol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps follows, leading to the formation of a good leaving group (water), which is subsequently eliminated to yield the protonated ester. masterorganicchemistry.com Deprotonation of the ester results in the final product and regeneration of the acid catalyst. masterorganicchemistry.com

It is important to note that furfuryl alcohol can undergo polymerization in the presence of strong mineral or organic acids. researchgate.net This presents a significant challenge in the synthesis of furfuryl esters and necessitates careful control of reaction conditions to favor esterification over polymerization.

Optimization of Reaction Conditions and Efficiency Monitoring for this compound Synthesis

To maximize the yield of this compound and minimize side reactions, several reaction parameters must be optimized. A key strategy is the continuous removal of water from the reaction mixture, which shifts the equilibrium towards the products. masterorganicchemistry.com This is often accomplished using a Dean-Stark apparatus, where an azeotropic solvent (like toluene) is used to distill away the water as it is formed. wikipedia.orgkiriyama.co.jpyoutube.com

The choice and concentration of the acid catalyst are also critical. While strong acids are effective, they can also promote the undesirable polymerization of furfuryl alcohol. researchgate.net Therefore, optimizing the catalyst loading is a crucial step. In some esterification processes, the use of an excess of one of the reactants, typically the alcohol, can also be employed to drive the reaction forward. masterorganicchemistry.com

Monitoring the efficiency of the synthesis can be performed using standard analytical techniques. Gas chromatography (GC) can be used to determine the purity of the final product and to track the progress of the reaction by measuring the disappearance of reactants and the appearance of the product.

Industrial Production Methods and Scalability Considerations for this compound

The industrial production of flavor esters like this compound often utilizes batch or continuous reactors. researchgate.net For large-scale esterification, stirred tank reactors (STRs) are commonly employed. researchgate.net In a typical industrial process, the reactants and catalyst are charged into the reactor, and the mixture is heated to reflux. operachem.com A Dean-Stark trap or a similar system is integrated for the continuous removal of water. wikipedia.orgkiriyama.co.jp

When scaling up from laboratory to industrial production, several factors must be considered. Heat transfer becomes a critical issue, as the heat generated by the reaction needs to be efficiently removed to maintain optimal temperature and prevent runaway reactions. thechemicalengineer.com Mixing is another important parameter to ensure homogeneity and efficient contact between reactants and the catalyst. thechemicalengineer.com The transition from batch to continuous processing, often using packed bed reactors (PBRs), can offer advantages in terms of consistent product quality and higher throughput for large-volume production. researchgate.netmdpi.com

The choice of materials for the reactor and associated equipment is also important, especially given the corrosive nature of the acid catalyst and the sulfur-containing reactant.

Synthesis of Analogues and Precursor Compounds

The properties of this compound can be modified by altering its chemical structure, leading to the synthesis of various analogues. The availability of its key precursors is also crucial for its synthesis.

3-Mercapto-2-methylpropionic Acid as a Key Intermediate in Synthesis

3-Mercapto-2-methylpropionic acid is a crucial precursor for the synthesis of this compound. scbt.com One common synthetic route to this intermediate starts from methacrylic acid. A related compound, 3-acetylmercapto-2-methylpropanoic acid, can be synthesized from methacrylic acid in a three-step process. operachem.com This involves the reaction of methacrylic acid with a halogenated acid, followed by reaction with sodium hydrosulfide (B80085) or sodium sulfide (B99878), and finally an acetylation reaction. operachem.com The synthesis of 3-mercapto-2-methylpropionic acid can also be achieved through the reaction of 3-chloro-2-methylpropionic acid with a sulfur source.

Structural Analogs and Related Thiol-Containing Esters

A variety of structural analogs of this compound can be synthesized to explore a wider range of properties. These can include esters with different alcohol moieties or variations in the thiol-containing acid. For example, thioethers can be formed through the S-alkylation of the thiol group. organic-chemistry.orgyoutube.com The thiol group can also be oxidized to form disulfides, which can be relevant in certain applications. masterorganicchemistry.com

The synthesis of other thiol-containing esters often follows similar esterification protocols. For instance, the synthesis of various thioethers can be achieved through the reaction of thiols with alkyl halides in the presence of a base. masterorganicchemistry.com

Directed Derivatization and Targeted Functionalization Strategies for this compound

The molecular architecture of this compound offers several reactive sites that can be targeted for directed derivatization and functionalization. The primary locations for chemical modification are the nucleophilic thiol group, the furan (B31954) ring, and the ester moiety. Strategies for derivatization focus on leveraging the inherent reactivity of these functional groups to introduce new chemical properties or to link the molecule to other substrates.

The principal reactive centers for targeted functionalization include:

The Thiol (Mercaptan) Group (-SH): As the most nucleophilic and easily oxidized part of the molecule, the thiol group is a primary target for a variety of chemical modifications. libretexts.org

The Furan Ring: This heterocyclic aromatic ring contains reactive positions, particularly the C-5 position, which is susceptible to electrophilic attack. nih.gov

The Ester Group (-COOCH₂-): This group can be targeted for hydrolysis or transesterification reactions.

Research into the reactivity of this compound and related furan-containing thiols has revealed several pathways for controlled modification. These strategies are crucial for applications such as creating novel flavor compounds, developing new polymeric materials, or studying the molecule's interaction with other chemical systems.

Functionalization at the Thiol Group

The sulfur atom of the thiol group is a strong nucleophile, making it the most common site for directed derivatization. libretexts.org

Oxidation to Disulfides: Mild oxidation of thiols leads to the formation of disulfides (R-S-S-R'). wikipedia.org This reaction can be used to dimerize this compound or to form mixed disulfides by reacting it with other thiols, such as cysteine. libretexts.orgnih.gov This thiol-disulfide exchange is a common redox reaction. libretexts.orgwikipedia.org

S-Alkylation and S-Acylation: The thiol group readily reacts with electrophilic reagents like alkyl halides in S_N2-type reactions to form thioethers. libretexts.org A similar principle is seen in the reaction of the related compound, 2-furfuryl mercaptan, with ethyl chloroacetate (B1199739) to produce a 2-furfuryl mercaptan ester derivative, demonstrating targeted S-alkylation. researchgate.net This strategy allows for the introduction of a wide variety of substituents at the sulfur atom.

Reaction with Electrophilic Species: The thiol group can react with various electrophiles. For instance, studies on the related compound 2-furfurylthiol (FFT) show it can react with diquaternary pyrazinium ions, which are electrophilic intermediates formed during melanoidin formation in food processing. This results in the formation of a thioether linkage. nih.gov

Functionalization at the Furan Ring

The furan ring provides another avenue for targeted modification, primarily through reactions involving its π-electron system.

Oligomerization and Polymerization: The furan ring of this compound can act as a nucleophile. nih.gov In acidic conditions, the furan ring can be protonated, forming an electrophilic species. This species can then be attacked by a nucleophile, such as the thiol group or the electron-rich C-5 position of another furan ring. This reactivity leads to the formation of oligomers and polymers. nih.gov While sometimes considered degradation, this process is a form of functionalization that can be directed to create larger molecular structures.

Binding to Polymers: The furan moiety can participate in covalent binding to other polymers. For example, 2-furfurylthiol has been shown to bind to melanoidins, the brown macromolecules formed during the thermal processing of food. nih.gov This suggests that this compound could be similarly functionalized by attaching it to polymeric backbones.

Functionalization via the Ester and Propionate (B1217596) Backbone

Polymerization: While the primary compound is an ester, the corresponding acid, 3-mercapto-2-methylpropionic acid, has been used as a precursor for the biosynthesis of a novel polythioester, Poly(3-mercapto-2-methylpropionate) [P(3M2MP)]. nih.govmdpi.com This polymerization creates thioester linkages, forming a polymer with elastomeric properties. nih.govmdpi.com This indicates that after hydrolysis of the furfuryl ester, the resulting mercapto-acid could be directed into polymerization pathways. Copolymers with compounds like 3-hydroxybutyrate (B1226725) have also been successfully synthesized. nih.govmdpi.com

The table below summarizes the directed derivatization strategies applicable to this compound based on the reactivity of its functional groups.

Table 1: Directed Derivatization Strategies

Targeted Functional Group Reaction Type Reagents/Conditions Resulting Structure
Thiol (-SH) Oxidation Mild oxidants (e.g., I₂, Br₂) Disulfide
Thiol (-SH) Thiol-Disulfide Exchange Other thiols (e.g., Cysteine) Mixed Disulfide
Thiol (-SH) S-Alkylation Alkyl Halides, Electrophiles Thioether
Furan Ring Electrophilic Attack Acidic conditions, other furans Oligomers/Polymers

Chemical Reactivity and Mechanistic Investigations of Furfuryl 3 Mercapto 2 Methylpropionate

Fundamental Reaction Pathways of Furfuryl 3-mercapto-2-methylpropionate

The reactivity of this compound is primarily dictated by its two main functional groups: the thiol (-SH) group and the ester group. These groups allow the molecule to participate in a variety of chemical transformations.

The thiol group in this compound is susceptible to oxidation. The nature of the resulting product depends on the strength of the oxidizing agent used. libretexts.org

Mild oxidizing agents, such as molecular iodine (I₂) or bromine (Br₂) in the presence of a base, can oxidize two molecules of the thiol to form a disulfide. jove.com The reaction proceeds via the formation of a thiolate anion, which then acts as a nucleophile. jove.com This process is common for thiols and is a key reaction in many biological systems. libretexts.org The oxidation of thiols to disulfides can also occur in the presence of atmospheric air. jove.com The general reaction for the oxidation of a thiol to a disulfide is as follows:

2 R-SH + [O] → R-S-S-R + H₂O

Stronger oxidizing agents, like hydrogen peroxide (H₂O₂) or peracids, can further oxidize the sulfur atom. libretexts.orgnih.gov The initial oxidation of the sulfide (B99878) linkage leads to the formation of a sulfoxide. nih.govresearchgate.net If the oxidation is not carefully controlled, it can proceed to form a sulfone, where the sulfur atom is bonded to two oxygen atoms. nih.gov A method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid has been developed, offering high yields and avoiding overoxidation to the sulfone. nih.gov

Table 1: Oxidation Products of this compound

Oxidizing Agent Product
Mild (e.g., I₂, air) Di(furfuryl 3-propionate-2-methyl) disulfide
Strong (e.g., H₂O₂) Furfuryl 3-(sulfinyl)-2-methylpropionate (Sulfoxide)
Very Strong (e.g., KMnO₄) Furfuryl 3-(sulfonyl)-2-methylpropionate (Sulfone)

The ester functional group of this compound can be reduced to yield two alcohol derivatives. The reduction cleaves the ester bond, converting the carbonyl group into a primary alcohol and the furfuryl ester portion into furfuryl alcohol.

Powerful reducing agents are typically required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of esters to primary alcohols. commonorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters under normal conditions. commonorganicchemistry.comlibretexts.org Other reagents like Diisobutylaluminum hydride (DIBAL-H) can also be used and may offer greater selectivity. commonorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of a hydride ion from the reducing agent on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the furfuryl alcoholate leaving group and a second hydride attack on the resulting aldehyde intermediate to form the primary alcohol. libretexts.org

Catalytic hydrogenation is another method for the reduction of carbonyl compounds. For instance, furfural (B47365) can be selectively hydrogenated to furfuryl alcohol using various metal catalysts. acs.orgrsc.orgmdpi.com This suggests that under specific catalytic conditions, the ester group of this compound could potentially be reduced.

Table 2: Reagents for Ester Reduction

Reagent Reactivity with Esters Product Type
Lithium Aluminum Hydride (LiAlH₄) High Primary Alcohol
Sodium Borohydride (NaBH₄) Low/Slow Generally unreactive
Diisobutylaluminum Hydride (DIBAL-H) High Primary Alcohol or Aldehyde (controlled)
Catalytic Hydrogenation (e.g., Pt/C, H₂) Varies with conditions Primary Alcohol

The thiol group of this compound can act as a potent nucleophile, particularly in its deprotonated thiolate form. libretexts.orgyoutube.com Thiols are generally more acidic than their alcohol counterparts, meaning the corresponding thiolate is more readily formed. libretexts.org

Thiolates are excellent nucleophiles for SN2 reactions, readily displacing leaving groups from alkyl halides to form thioethers. libretexts.orgjove.comyoutube.com For example, the thiolate of this compound could react with an alkyl halide (R'-X) to form a sulfide.

The sulfur atom of a thiol can also participate as a nucleophile in concerted SN2 reactions, especially with highly reactive electrophiles. youtube.com Furthermore, thiolates can add to polarized pi bonds, such as the carbon-oxygen double bond in carbonyl compounds, through a nucleophilic addition mechanism. youtube.com

Degradation Mechanisms of this compound

The stability of this compound is a key consideration, and it can degrade through various thermal, biotic, and abiotic processes.

When subjected to high temperatures, esters can undergo thermal decomposition. stackexchange.com The pyrolysis of esters often proceeds through a six-centered transition state, leading to the formation of a carboxylic acid and an alkene. stackexchange.com In the case of this compound, this could potentially yield 3-mercapto-2-methylpropionic acid and a furan-containing alkene, although the stability of the furan (B31954) ring might influence the reaction pathway. At even higher temperatures, further decomposition into smaller molecules like carbon monoxide, carbon dioxide, and water can occur. stackexchange.com

The presence of the sulfur atom introduces additional degradation pathways. The thermal degradation of sulfur-containing polymers, such as poly(ether sulfone), is known to produce sulfur dioxide (SO₂) as a major sulfur-containing product. researchgate.net Therefore, it is plausible that thermal degradation of this compound could also lead to the release of volatile sulfur compounds. Studies on the thermal degradation of esters derived from tartaric acid have shown they are stable up to nearly 200°C. researchgate.net

Table 3: Potential Thermal Degradation Products

Degradation Pathway Potential Products
Ester Pyrolysis 3-Mercapto-2-methylpropionic acid, Furan-based alkenes
Sulfur Compound Decomposition Hydrogen sulfide (H₂S), Sulfur dioxide (SO₂)
Further Fragmentation Carbon monoxide (CO), Carbon dioxide (CO₂)

The environmental fate of this compound can be inferred from studies on related polythioesters and polyesters. Polythioesters are a class of polymers that can be of biological origin. nih.gov For instance, a polythioester, poly(3-mercapto-2-methylpropionate), has been biosynthesized and is noted for its elastomeric properties. nih.gov

The degradation of aliphatic polyesters, which share the ester linkage with the target compound, is driven by both abiotic and biotic processes. diva-portal.orgcapes.gov.brresearchgate.net Abiotic degradation is often initiated by hydrolysis of the ester bonds, a process that can be accelerated by temperature and pH. researchgate.netresearchgate.net This chemical hydrolysis breaks the polymer chains into smaller, water-soluble oligomers and monomers. researchgate.net

Biotic degradation involves microorganisms such as bacteria and fungi. encyclopedia.pub These organisms can utilize the polymer as a source of carbon and energy. encyclopedia.pub Typically, for high molecular weight polymers, an initial abiotic hydrolysis step is necessary to reduce the molecular weight to a point where microorganisms can assimilate the smaller fragments. researchgate.net The degradation of polyesters can be influenced by factors such as crystallinity and the presence of additives. researchgate.netencyclopedia.pub Given that this compound is a small molecule, it is likely to be more readily available for microbial degradation compared to its polymeric counterparts.

Table 4: Factors Influencing Polyester (B1180765) Degradation

Factor Influence on Degradation
Abiotic
Temperature Higher temperatures generally accelerate hydrolysis. researchgate.net
pH Both acidic and basic conditions can catalyze ester hydrolysis.
Water Availability Essential for hydrolysis. researchgate.net
Biotic
Microbial Activity Presence of specific enzymes from bacteria and fungi can break down the polymer. encyclopedia.pub
Molecular Weight Lower molecular weight fragments are more easily assimilated by microorganisms. researchgate.net
Crystallinity Amorphous regions are typically more susceptible to degradation than crystalline regions. encyclopedia.pub

Interaction Mechanisms in Complex Chemical Systems

This compound is a sulfur-containing furan derivative that contributes to the complex flavor profiles of thermally processed foods. Its formation and subsequent transformations are intricately linked to the chemical cascades of the Maillard reaction and enzymatic processes within biological systems. Understanding these mechanisms is crucial for controlling and optimizing the desired sensory characteristics of many food products.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a primary pathway for the generation of a plethora of flavor compounds, including furan and sulfur-containing molecules. While direct studies on the formation of this compound are limited, its synthesis can be inferred from the well-documented formation of its precursors: furfuryl mercaptan (2-furfurylthiol) and other reactive sulfur species derived from the degradation of sulfur-containing amino acids like cysteine.

The formation of 2-furfurylthiol is a significant event in the Maillard reaction, particularly in systems containing pentoses and cysteine. dss.go.th It is recognized as a key aroma contributor in a variety of thermally processed foods such as cooked beef, wheat bread, and roasted coffee. nih.gov The reaction pathways to 2-furfurylthiol can vary, with one proposed route involving the reaction of furan-2-aldehyde with hydrogen sulfide. dss.go.th Studies have shown that the yields of 2-furfurylthiol are considerably higher when pentoses are the sugar source compared to hexoses. dss.go.th

The generation of furan and its derivatives, such as 2-methylfuran, can occur through multiple pathways, including the degradation of the intact sugar skeleton or the recombination of smaller reactive fragments like acetaldehyde (B116499) and glycolaldehyde. nih.gov The presence of specific amino acids can influence these pathways; for instance, alanine, threonine, and serine promote furan formation from the recombination of C2 fragments. nih.gov

The other key precursor, the mercapto-propionate moiety, is likely derived from the interaction of sulfur-containing amino acids, such as cysteine, with intermediates of sugar degradation. For example, the reaction of mercapto-2-propanone and hydroxyacetaldehyde, both degradation products in the Maillard reaction, has been shown to produce sulfur-containing furan compounds. dss.go.th The conditions of the reaction, such as pH, temperature, and water content, significantly influence the formation of these compounds. dss.go.th

The following table summarizes the influence of different precursor systems on the formation of key furan-sulfur compounds in model Maillard reactions.

Precursor SystemKey ProductsObservations
Pentoses (e.g., ribose) + Cysteine2-Furfurylthiol (FFT), 2-Methyl-3-furanthiol (MFT)Higher yields of FFT and MFT compared to hexoses. dss.go.th
Hexoses (e.g., glucose, rhamnose) + CysteineFFT, MFTSignificant, though lower, yields compared to pentoses. dss.go.th
Furan-2-aldehyde + Hydrogen SulfideFFTHighly efficient pathway for FFT formation. dss.go.th
Hydroxyacetaldehyde + Mercapto-2-propanoneMFT, FFTSignificant formation, particularly for MFT, influenced by pH and water content. dss.go.th

This table illustrates the formation of key furan-sulfur compounds from various precursors in model Maillard reactions.

The biotransformation of this compound is not extensively documented as a whole molecule. However, insights can be gained from studies on its constituent parts, namely the furfuryl moiety and 3-mercapto-2-methylpropionic acid.

Research has demonstrated the successful biosynthesis of a novel polythioester, poly(3-mercapto-2-methylpropionate) [P(3M2MP)], using an engineered strain of Escherichia coli LSBJ. mdpi.com This process involves the uptake of 3-mercapto-2-methylpropionic acid as a precursor. The biosynthesis data indicates an efficient uptake of this acid by the cells under specific culture conditions. mdpi.com The production of P(3M2MP) homopolymer and its copolymers with 3-hydroxybutyrate (B1226725) highlights a significant metabolic pathway for 3-mercapto-2-methylpropionate in this engineered microorganism. mdpi.com

The following table presents data on the biosynthesis of P(3HB-co-3M2MP) and P(3M2MP) by recombinant E. coli LSBJ, demonstrating the enzymatic utilization of the 3-mercapto-2-methylpropionate precursor.

Precursor Concentration of 3-mercapto-2-methylpropionic acid (g/L)Cell Dry Weight (g/L)Polymer Content (wt%)3M2MP fraction in copolymer (mol%)
0.253.668.110.2
0.53.769.218.5
1.03.567.535.6
1.53.468.348.9
2.02.965.454.8
2.52.158.710.7

This table, adapted from biosynthesis studies, shows the relationship between the concentration of the 3-mercapto-2-methylpropionic acid precursor and the resulting polymer production and composition in engineered E. coli. mdpi.com

Regarding the furfuryl moiety, studies on the metabolism of furfuryl mercaptan in rat liver hepatocytes and microsomes have shown that it undergoes S-methylation to form furfuryl methyl sulfide, which is then S-oxidized to furfuryl methyl sulfoxide. nih.gov This metabolic pathway appears to be catalyzed by microsomal thiol methyltransferase and cytochrome P450 enzymes. nih.gov This suggests a likely metabolic fate for the furfuryl group of the parent compound in mammalian systems.

Advanced Analytical Techniques and Characterization of Furfuryl 3 Mercapto 2 Methylpropionate

Chromatographic and Spectroscopic Analysis of Furfuryl 3-Mercapto-2-Methylpropionate

Chromatographic and spectroscopic methods form the cornerstone of the chemical analysis of this compound, enabling its separation from complex matrices, assessment of its purity, and definitive confirmation of its molecular structure.

Gas Chromatography (GC) is the foremost technique for the analysis of volatile sulfur compounds (VSCs) like this compound due to its high resolution and sensitivity. researchgate.netnih.gov In the synthesis of this compound, typically from furfuryl alcohol and 3-mercapto-2-methylpropionic acid, GC can be employed to monitor the reaction's progress by quantifying the decrease in starting materials and the increase in the desired ester product.

For purity assessment, GC analysis can effectively separate the target compound from unreacted precursors, solvents, and any potential side-products, such as difurfuryl ether or disulfide byproducts. The choice of detector is critical when analyzing sulfur-containing compounds. While a Flame Ionization Detector (FID) is commonly used, a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) offers superior selectivity and sensitivity for sulfur-containing molecules, allowing for detection at very low levels. ajevonline.org Tandem mass spectrometry (GC-MS/MS) can also be utilized for highly selective and sensitive quantification, particularly in complex food matrices. mdpi.com

Below is a table outlining typical GC parameters for the analysis of volatile sulfur compounds.

ParameterSpecificationPurpose
Column HP-5MS (or similar 5% phenyl-methylpolysiloxane)Provides good separation for a wide range of volatile and semi-volatile compounds.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program Initial 40°C, hold 2 min, ramp to 280°C at 10°C/minSeparates compounds based on their boiling points and column interactions.
Carrier Gas Helium or HydrogenTransports the analyte through the column.
Detector Sulfur Chemiluminescence Detector (SCD) or Mass Spectrometer (MS)Provides selective detection (SCD) or identification and quantification (MS).

This table represents a typical setup and may be optimized for specific applications.

Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique that can be used for the qualitative monitoring of the synthesis of this compound. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, the progress of the reaction can be visualized. The ester product, being less polar than the precursor alcohol and carboxylic acid, will travel further up the plate in a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

The spots can be visualized under UV light (due to the furan (B31954) ring) or by using a chemical staining agent such as potassium permanganate, which reacts with the thiol and furan moieties. While TLC is useful for quick checks, it does not offer the resolution or quantitative accuracy of GC for purity assessment of volatile compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. rsc.org The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants allow for the complete assembly of the molecular structure. mdpi.com

¹H NMR: The proton NMR spectrum would show distinct signals for the furan ring protons, the methylene (B1212753) protons of the furfuryl group, the methine and methylene protons of the propionate (B1217596) backbone, the methyl group, and the thiol proton.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the furan ring, and the aliphatic carbons of the propionate chain. organicchemistrydata.org

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound dissolved in a standard NMR solvent like deuterated chloroform (B151607) (CDCl₃).

Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
~7.40 m 1H H-5 (furan)
~6.35 m 1H H-3 (furan)
~6.30 m 1H H-4 (furan)
~5.10 s 2H -O-CH₂ -furan
~2.80 m 1H -CH (CH₃)-
~2.65 m 2H -CH₂ -SH
~1.55 t 1H -SH

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
~174.0 C =O (ester)
~150.0 C -2 (furan, attached to CH₂O)
~143.0 C -5 (furan)
~110.5 C -3/C-4 (furan)
~108.0 C -4/C-3 (furan)
~58.0 -O-C H₂-furan
~40.0 -C H(CH₃)-
~30.0 -C H₂-SH

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions. mdpi.com

Sensory-Focused Analytical Methodologies for Volatile Sulfur Compounds

Because the primary characteristic of this compound is its potent aroma, sensory-focused analytical methods are crucial. These techniques link chemical data with human olfactory perception. researchgate.net

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify which specific compounds in a complex mixture are responsible for its aroma. nih.gov In a GC-O system, the effluent from the GC column is split, with one portion directed to a chemical detector (like MS or FID) and the other to a heated sniffing port. A trained sensory panelist sniffs the effluent and records the time, duration, and description of any detected odors.

By correlating the timing of an aroma event with the retention time of a peak on the chromatogram, the compound responsible for that specific smell can be identified. For a sample containing this compound, a panelist would likely describe a characteristic "roasted coffee" or "savory" aroma as the compound elutes from the column, confirming its identity as a key odorant.

Aroma Extract Dilution Analysis (AEDA) is a method used to determine the relative odor potency of the aroma-active compounds in a sample. mdpi.comusda.gov The technique involves the stepwise dilution of a sample extract, with each dilution being analyzed by GC-O. researchgate.netnih.gov The most dilute sample in which an odor can still be detected by the panelist determines its Flavor Dilution (FD) factor. A higher FD factor indicates a more potent odorant.

The results of an AEDA are typically presented in a table or an aromagram, as shown conceptually below.

Conceptual AEDA Results for a Coffee Extract

Retention Index Compound Name Flavor Dilution (FD) Factor Aroma Description
1150 Guaiacol 64 Smoky, phenolic
1290 This compound 1024 Roasted, coffee-like
1350 2-Furfurylthiol 512 Roasted, coffee

This table is for illustrative purposes to demonstrate how AEDA data is presented.

Extraction and Concentration Techniques for Volatile Compounds

The selection of an appropriate extraction and concentration method is critical for the analysis of volatile and semi-volatile compounds. The choice depends on the compound's volatility, the nature of the sample matrix, and the required sensitivity of the analysis. acs.orgacs.org For sulfur compounds, care must be taken to prevent oxidation or thermal degradation during the analytical process. acs.org

Solid Phase Extraction (SPE) is a sample preparation technique that uses a solid adsorbent material to isolate analytes from a liquid sample. For compounds like this compound, SPE can be used to clean up sample extracts and concentrate the analyte before chromatographic analysis.

Solid Phase Microextraction (SPME) is a solvent-free, miniaturized version of SPE that is widely used for the analysis of volatile and semi-volatile organic compounds in food and beverages. researchgate.net In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Volatile analytes, including sulfur compounds and furan derivatives, adsorb to the fiber and are then thermally desorbed into the injector of a gas chromatograph (GC) for analysis. frontiersin.org Headspace SPME (HS-SPME) is particularly advantageous as it minimizes matrix effects and is non-destructive. frontiersin.org The selection of the fiber coating is crucial for efficient extraction; coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) (DVB/CAR/PDMS) are often effective for a broad range of volatile compounds, including sulfur compounds. nih.gov

Research on volatile sulfur compounds in beverages and furan derivatives in coffee demonstrates the utility of SPME. nih.govresearchgate.net For instance, HS-SPME coupled with GC-Mass Spectrometry (GC-MS) has been successfully used to identify and quantify various volatile sulfur compounds and furans in complex matrices. frontiersin.orgnih.govmaxapress.com

Table 1: Typical HS-SPME Parameters for Analysis of Related Volatile Compounds

Parameter Typical Setting Rationale/Significance
Fiber Coating DVB/CAR/PDMS Provides a broad range of selectivity for volatile and semi-volatile compounds, including sulfur compounds. nih.gov
Extraction Temp. 35-60 °C Balances analyte volatility with the risk of thermal degradation or artifact formation. nih.gov
Extraction Time 15-40 min Allows for sufficient equilibration of the analyte between the sample headspace and the fiber coating. nih.gov
Desorption Temp. 250 °C Ensures complete transfer of the analyte from the SPME fiber to the GC injector. frontiersin.org

| Matrix Modifier | Salt Addition (e.g., NaCl) | Increases the ionic strength of the aqueous sample, which can enhance the release of volatile compounds into the headspace ("salting-out" effect). nih.gov |

Liquid-Liquid Extraction (LLE) is a classic separation technique that partitions a compound between two immiscible liquid phases. nih.gov For a compound like this compound, LLE could be used to extract it from an aqueous phase (like a beverage) into an organic solvent (like diethyl ether or dichloromethane). researchgate.net The efficiency of the extraction depends on the partition coefficient of the analyte in the solvent system. While effective, LLE can be time-consuming and require large volumes of organic solvents. Furfural (B47365) and its derivatives are often extracted from aqueous solutions in biorefinery processes using LLE with solvents like toluene. researchgate.netresearchgate.net

Simultaneous Distillation-Extraction (SDE) is a more advanced technique that combines steam distillation and solvent extraction. researchgate.net The sample is heated in one flask to generate steam, which carries the volatile compounds into a condenser. Simultaneously, an organic solvent is heated in another flask, and its vapor also enters the condenser. The condensed water and solvent are immiscible, allowing for the continuous extraction of the distilled volatile compounds into the organic solvent. SDE is efficient for isolating volatile and semi-volatile compounds from complex matrices but can sometimes lead to the formation of artifacts due to the heating involved. acs.org

Table 2: Comparison of LLE and SDE for Volatile Compound Extraction

Feature Liquid-Liquid Extraction (LLE) Simultaneous Distillation-Extraction (SDE)
Principle Partitioning between two immiscible liquids. Combination of steam distillation and solvent extraction.
Advantages Simple setup; applicable to a wide range of compounds. Highly efficient for volatiles; provides a clean extract.
Disadvantages Requires large solvent volumes; can be labor-intensive; emulsion formation can be an issue. Potential for thermal artifact formation; more complex apparatus. acs.orgresearchgate.net

| Applicability | Suitable for extracting furan derivatives and other semi-volatiles from aqueous solutions. researchgate.net | Effective for a broad range of volatile flavor compounds, including sulfur compounds. acs.orgresearchgate.net |

Stir Bar Sorptive Extraction (SBSE) is a highly sensitive extraction technique similar in principle to SPME but with a much larger volume of the sorptive phase. acs.orgnih.gov A magnetic stir bar is coated with a thick layer of polydimethylsiloxane (PDMS). The stir bar is placed in a liquid sample, and as it stirs, analytes are partitioned from the sample matrix into the PDMS coating. After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed for GC analysis.

Due to the larger volume of the stationary phase, SBSE offers a higher concentration factor and lower detection limits compared to SPME, making it ideal for ultra-trace analysis of flavor compounds. acs.org It is a powerful tool for analyzing potent aroma compounds like polyfunctional thiols, which are often present at very low concentrations. acs.orgacs.org

Table 3: Comparison of SBSE and SPME

Characteristic Stir Bar Sorptive Extraction (SBSE) Solid Phase Microextraction (SPME)
Sorbent Volume High (e.g., 50-250 µL) Low (e.g., ~0.5 µL)
Sensitivity Very High High
Extraction Time Longer (e.g., 60-240 min) Shorter (e.g., 15-40 min)
Primary Application Ultra-trace analysis in liquid samples. acs.org Routine analysis of volatiles in liquid or headspace. researchgate.net

| Automation | Can be automated | Easily automated |

Quantitative Analytical Approaches Including Gravimetric Analysis

Quantitative analysis of a specific trace compound like this compound relies on instrumental methods, primarily chromatography. Gravimetric analysis, in contrast, is a classical macro-analytical technique unsuited for this purpose.

The standard method for quantifying trace volatile compounds is Gas Chromatography (GC) coupled with a selective detector, such as a Mass Spectrometer (MS) or a Sulfur Chemiluminescence Detector (SCD). nih.gov For high accuracy, especially in complex matrices, stable isotope dilution analysis (SIDA) is the preferred method. dss.go.th This involves adding a known amount of a stable isotope-labeled version of the target analyte (e.g., containing deuterium (B1214612) or Carbon-13) to the sample as an internal standard. Because the internal standard has nearly identical chemical and physical properties to the analyte, it can correct for analyte losses during sample preparation and extraction, leading to highly accurate quantification. maxapress.com

Gravimetric analysis, on the other hand, determines the mass of a substance or a component of a substance. researchgate.net For sulfur analysis, a common gravimetric method involves oxidizing all sulfur-containing compounds in a sample to sulfate (B86663) (SO₄²⁻). tennessee.edu The sulfate is then precipitated from solution by adding barium chloride (BaCl₂), forming highly insoluble barium sulfate (BaSO₄). scribd.comca.gov The precipitate is then filtered, washed, dried, and weighed. From the mass of the BaSO₄, the total mass of sulfur in the original sample can be calculated. scribd.com

This technique measures the total sulfur content and cannot differentiate between the various sulfur-containing compounds (e.g., this compound, methionine, inorganic sulfates) in a sample. tennessee.edu Therefore, gravimetric analysis is entirely unsuitable for the quantitative analysis of a specific trace organic molecule like this compound.

Table 4: General Steps for Gravimetric Determination of Total Sulfur

Step Procedure Purpose
1. Sample Preparation The sample is dissolved, and all sulfur is oxidized to sulfate (SO₄²⁻), often using strong acids or combustion. tennessee.edu To convert all forms of sulfur into a single, analyzable form.
2. Precipitation An excess of a precipitating agent (e.g., Barium Chloride solution) is added to the sample solution. ca.gov To form an insoluble precipitate of the analyte (Barium Sulfate).
3. Digestion The precipitate is heated in the mother liquor. To encourage recrystallization, resulting in larger, purer particles that are easier to filter.
4. Filtration & Washing The precipitate is separated from the solution using filtration and washed to remove impurities. scribd.com To isolate the pure precipitate.
5. Drying & Weighing The precipitate is dried or ignited to a constant weight and then weighed accurately. scribd.comca.gov To determine the final mass of the pure, dry precipitate.

| 6. Calculation | The mass of the target element (sulfur) is calculated from the mass of the precipitate using its chemical formula. | To determine the total amount of sulfur in the original sample. |

Biochemical and Microbiological Research on 3 Mercapto 2 Methylpropionate and Its Derivatives

Microbial Metabolism and Biotransformation of Related Thiol Compounds

The microbial world exhibits a remarkable capacity to metabolize a diverse array of sulfur-containing compounds. Research into the biotransformation of thiols like 3-mercapto-2-methylpropionate has unveiled unique metabolic pathways and enzymatic activities.

Photoassimilation and Utilization as a Sulfur Source by Specific Bacterial Strains

Certain phototrophic bacteria have demonstrated the ability to utilize 3-mercapto-2-methylpropionate as their sole source of sulfur. nih.gov A specific bacterial strain, designated as photoB, can photoassimilate this thiol compound. nih.gov During this metabolic process, methacrylate (B99206) is observed to accumulate in the surrounding medium, indicating a specific metabolic route for the breakdown of the sulfur-containing precursor. nih.gov This capability highlights the metabolic versatility of some bacteria in acquiring essential elements from unconventional sources.

Elucidation of Sulfur-Lyase Type Enzyme Activity and Substrate Specificity

Initial investigations into the metabolism of 3-mercapto-2-methylpropionate by strain photoB suggested the involvement of a sulfur-lyase type enzyme that directly acted on the thiol. nih.gov However, more detailed biochemical analysis revealed a more complex mechanism. It was discovered that the true substrate for the sulfur-lyase enzyme is not the free thiol but its Coenzyme A derivative. nih.gov This class of enzymes, known as β C-S lyases, is responsible for cleaving carbon-sulfur bonds to produce volatile thiols, which are often associated with flavors in various foods. mdpi.com The catalytic activity of these enzymes, as well as other sulfurtransferases like rhodanese (TST) and 3-mercaptopyruvate (B1229277) sulfurtransferase (MPST), relies on a critical cysteine residue within their active site. mdpi.comnih.gov

Formation and Further Metabolism of Coenzyme A Derivatives (e.g., 3-Mercapto-2-methylpropionyl CoA)

The metabolic pathway for 3-mercapto-2-methylpropionate in strain photoB begins with an activation step. nih.gov The thiol is first converted into its Coenzyme A (CoA) derivative, 3-mercapto-2-methylpropionyl CoA. nih.gov This activation is a crucial prerequisite for the subsequent enzymatic action.

Once formed, 3-mercapto-2-methylpropionyl CoA serves as the substrate for a sulfur-lyase type enzyme, which cleaves the C-S bond to yield methacrylyl-CoA. nih.gov The metabolic cascade continues from methacrylyl-CoA, which is further metabolized via beta-hydroxyisobutyryl-CoA and subsequently to beta-hydroxyisobutyrate. nih.gov This sequence of reactions allows the bacterium to effectively process the carbon skeleton of the original thiol compound after utilizing the sulfur.

Biosynthesis of Polythioesters and Related Biopolymers

The unique chemical structure of 3-mercapto-2-methylpropionic acid makes it a valuable monomer for the creation of novel biopolymers. Advances in metabolic engineering have enabled the production of specialized polythioesters with unique properties.

Engineered Microbial Systems for Polythioester Production

Researchers have successfully engineered microbial systems for the production of a new polythioester (PTE), poly(3-mercapto-2-methylpropionate) [P(3M2MP)], and its copolymers. nih.govnih.gov An engineered strain of Escherichia coli LSBJ has been developed for this purpose. nih.govmdpi.com This strain is typically modified to express key enzymes, such as those from the pha operon (for polyhydroxyalkanoate synthesis) and a propionyl-CoA transferase (PCT), which facilitates the incorporation of the thioester monomer. mdpi.com

In one study, copolymers of 3-hydroxybutyrate (B1226725) (3HB) and 3-mercapto-2-methylpropionate (3M2MP) were biosynthesized by recombinant E. coli LSBJ containing specific plasmids. mdpi.com The biosynthesis of the P(3M2MP) homopolymer was also achieved using a similar engineered strain. nih.govmdpi.com The production levels and the monomer composition of the resulting polymers can be controlled by adjusting the concentration of the 3-mercapto-2-methylpropionic acid precursor supplied in the culture medium. nih.govmdpi.com

Table 1: Biosynthesis of P(3HB-co-3M2MP) by Recombinant E. coli LSBJ

3-Mercapto-2-methylpropionic Acid (g/L) Cell Dry Weight (g/L) Polymer Content (wt%) 3M2MP Fraction (mol%)
0.25 ~3.5 ~68 5.5
1.5 ~3.5 ~68 53.9
2.0 4.29 - 5.06 72.1 - 77.2 54.8
2.5 4.29 - 5.06 72.1 - 77.2 10.7

Data sourced from references nih.govmdpi.com

Mechanism of 3-Mercapto-2-methylpropionic Acid Unit Incorporation into Biopolymers

The incorporation of 3-mercapto-2-methylpropionic acid units into biopolymers is achieved by providing it as a precursor to the engineered microbial host. nih.gov The microorganism's metabolic machinery, enhanced with specific enzymes, converts the precursor into its CoA-activated form, 3-mercapto-2-methylpropionyl-CoA. nih.gov This activated monomer can then be utilized by the polymerase enzyme, which is part of the engineered pathway, and incorporated into the growing polymer chain. nih.gov

The resulting poly(3-mercapto-2-methylpropionate) is the first α-methylated polythioester of biological origin. nih.govnih.gov The incorporation of the 3M2MP unit significantly influences the material properties of the resulting biopolymer. nih.govnih.gov As the fraction of the 3M2MP unit increases in copolymers with 3-hydroxybutyrate, the polymers become more flexible, softer, and less crystalline, exhibiting lower glass transition temperatures and remarkably high elongation at break, a property described as rubber-like elasticity. nih.govnih.gov

Biodegradability Studies of Polythioesters and their α-Methylated Analogues

The biodegradability of polythioesters (PTEs) presents a complex and scientifically intriguing area of research, particularly concerning the influence of their molecular structure on microbial degradation. Unlike their well-studied polyester (B1180765) counterparts, such as polyhydroxyalkanoates (PHAs), which are generally considered biodegradable, PTE homopolymers have demonstrated significant resistance to microbial breakdown. researchgate.netnih.gov This has led to them being classified by some researchers as non-biodegradable biopolymers. researchgate.net

A pivotal point in this research is the role of the thioester bond in hindering enzymatic hydrolysis. nih.gov Studies on copolymers of 3-hydroxybutyrate (3HB) and 3-mercaptopropionate (B1240610) (3MP) revealed that while certain bacteria could assimilate the copolymer, they did so by cleaving the oxoester bonds of the 3HB units, leaving the thioester bonds of the 3MP units intact. researchgate.netnih.gov This specificity of polyhydroxyalkanoate (PHA) depolymerases for oxoester linkages underscores the inherent resistance of the thioester backbone to this class of enzymes. nih.gov

Extensive screening for microorganisms capable of degrading poly(3-mercaptopropionate) (P(3MP)), a model PTE, from various environmental sources like soil, compost, and activated sludge, has been largely unsuccessful. researchgate.netnih.gov Even after prolonged exposure for more than six months, no significant degradation by bacteria or fungi was observed, highlighting the persistence of this polymer in microbial environments. nih.gov

The introduction of an α-methyl group to the polymer backbone, creating poly(3-mercapto-2-methylpropionate) (P(3M2MP)), offers a new dimension to the biodegradability discussion. nih.govnih.gov While direct and extensive biodegradation studies on P(3M2MP) are still emerging, the structural modification is of significant interest. In the realm of polyesters, the presence of methyl substituents in the polymer backbone has been observed to inhibit enzymatic access and slow down degradation. nih.gov However, the unique properties of P(3M2MP) and its biosynthesis by engineered microorganisms necessitate specific investigation into its environmental fate. nih.govnih.gov

Comparative Biodegradability of Polythioesters

The following table summarizes the findings from various studies on the biodegradability of different polythioesters and related copolymers.

Effect of α-Methylation on Polymer Structure and Potential Biodegradability

The introduction of a methyl group at the α-position of the repeating unit in polythioesters, as seen in P(3M2MP), significantly alters the polymer's physical and chemical properties. nih.gov This structural change is a key area of investigation for its potential impact on biodegradability.

Applications of Furfuryl 3 Mercapto 2 Methylpropionate in Advanced Materials and Organic Synthesis

Precursor in Complex Organic Synthesis for Diverse Sulfur-Containing Compounds

While specific research detailing the use of furfuryl 3-mercapto-2-methylpropionate as a direct precursor in complex organic syntheses is limited, the reactivity of its constituent functional groups suggests its potential utility. The thiol (-SH) group is a versatile functional handle for introducing sulfur into a molecular structure. For instance, research on related compounds like 2-furfuryl mercaptan has shown its utility in synthesizing a variety of heterocyclic compounds. researchgate.net One study demonstrated the synthesis of new five-membered heterocyclic systems starting from a 2-furfuryl mercaptan derivative, which was then reacted to form hydrazides and subsequently cyclized into various biheterocyclic systems. researchgate.netgoogle.com

The general principles of organic synthesis allow for the prediction of several reaction pathways for this compound. youtube.com The thiol group can undergo nucleophilic substitution or addition reactions, making it a valuable building block for creating more complex sulfur-containing molecules. youtube.com The furan (B31954) ring itself can participate in various transformations, and the ester linkage can be hydrolyzed or transesterified to modify the molecule further. unive.it The development of novel synthetic methodologies, including those catalyzed by transition metals or driven by electrochemistry, continues to expand the toolkit available to organic chemists for utilizing such multifunctional precursors. mdpi.comarxiv.org

Role in Polymer Chemistry and Biopolymer Development

The "3-mercapto-2-methylpropionate" moiety of the title compound is of significant interest in polymer chemistry, particularly in the development of novel polythioesters (PTEs) and biopolymers.

Application as a Monomer and Cross-Linking Agent in Polymer Synthesis

In the synthesis of polythioesters, 3-mercapto-2-methylpropionic acid, the hydrolysis product of this compound, can serve as a monomer. A recent study detailed the biosynthesis of a novel α-methylated polythioester, poly(3-mercapto-2-methylpropionate) [P(3M2MP)], using 3-mercapto-2-methylpropionic acid as a precursor in engineered Escherichia coli. nih.govnih.gov This demonstrates the potential of the "3-mercapto-2-methylpropionate" unit to act as a building block for high-molecular-weight polymers. nih.gov

The presence of both a thiol and a carboxyl group (after hydrolysis) in the monomeric unit allows for polymerization via esterification, forming the thioester linkages that constitute the polymer backbone. The α-methyl group in the monomer unit has been shown to influence the properties of the resulting polymer, leading to materials with unique thermal and mechanical characteristics. nih.govnih.gov

Synthesis and Characterization of Novel Polythioesters with Tunable Properties

Research has demonstrated the successful biosynthesis of both a homopolymer of 3-mercapto-2-methylpropionate, P(3M2MP), and its copolymers with 3-hydroxybutyrate (B1226725) (3HB). nih.govsemanticscholar.org The resulting P(3M2MP) homopolymer was found to be a high-molecular-weight, amorphous material with remarkable elastomeric properties, exhibiting an elongation at break of up to 2600%. nih.govsemanticscholar.org

By creating copolymers such as P(3HB-co-3M2MP), researchers have been able to tune the material properties. As the fraction of the 3M2MP unit in the copolymer increases, the molecular weight tends to decrease, and the polymers become softer, more flexible, and less crystalline. nih.govnih.gov This is accompanied by lower glass transition temperatures and higher elongations at break, indicating that the incorporation of the α-methylated thioester monomer can significantly expand the range of properties achievable for bioplastics. nih.govnih.gov

The following table summarizes the effect of increasing the concentration of the 3-mercapto-2-methylpropionic acid precursor on the properties of the resulting P(3HB-co-3M2MP) copolymer, as demonstrated in a study using engineered E. coli. nih.govsemanticscholar.org

Precursor Concentration (g/L)Polymer Content (wt%)3M2MP Content (mol%)Molecular Weight (Mw, x10^5 g/mol )Glass Transition Temp (Tg, °C)Elongation at Break (%)
0.2568.35.55.11.812
0.567.910.14.8-1.124
1.069.129.84.3-9.8200
1.567.553.93.5-20.11200
2.072.154.83.2-22.51800
2.577.210.74.5-2.335

This data is adapted from a study on the biosynthesis of P(3HB-co-3M2MP) using 3-mercapto-2-methylpropionic acid as a precursor. nih.govsemanticscholar.org

Development of Bioplastics and Elastomeric Materials

The development of P(3M2MP) and its copolymers represents a significant advancement in the field of bioplastics. nih.govsemanticscholar.org Traditional bioplastics like polyhydroxyalkanoates (PHAs) can be brittle, limiting their applications. The incorporation of thioester monomers, particularly α-methylated ones like 3-mercapto-2-methylpropionate, can lead to the production of bioplastics with rubber-like elasticity. nih.govnih.gov

The high elongation at break and low glass transition temperature of polymers containing 3-mercapto-2-methylpropionate make them suitable for applications requiring flexible and elastomeric materials. nih.gov These properties suggest their potential use in areas where conventional plastics are prevalent, offering a more sustainable and biodegradable alternative. The development of such biopolymers is a crucial step towards mitigating the environmental impact of plastic waste. nih.gov

Utilization in Agrochemical Synthesis for Pesticide and Herbicide Formulations

The biological activity of furan and thiol-containing compounds is a subject of ongoing research. For new molecules to be considered for agrochemical use, they must exhibit desired efficacy against pests or weeds while meeting stringent safety and environmental standards. The synthesis and screening of novel compounds are fundamental to the discovery of new active ingredients for crop protection.

Investigation in Corrosion Inhibition Formulations and Mechanisms

There is no specific research focused on this compound as a corrosion inhibitor. However, the general principles of corrosion inhibition suggest that a molecule with its structure could be effective. Organic corrosion inhibitors typically function by adsorbing onto the metal surface, forming a protective film that prevents contact with corrosive agents. mdpi.comspecialchem.com

Compounds containing heteroatoms such as sulfur, nitrogen, and oxygen, as well as π-bonds, are often effective corrosion inhibitors because these features facilitate adsorption to the metal surface. nih.gov this compound possesses several of these characteristics: a sulfur atom in the thiol group, oxygen atoms in the ester and furan ring, and the π-system of the furan ring.

Studies on other mercapto-containing compounds have demonstrated their potential as corrosion inhibitors for various metals, including steel and copper. google.commdpi.com The sulfur atom can form a strong bond with the metal surface, creating a stable protective layer. The effectiveness of such an inhibitor would depend on various factors, including the metal being protected, the corrosive environment, and the concentration of the inhibitor. nih.gov Theoretical studies using methods like Density Functional Theory (DFT) can help predict the potential of a molecule to act as a corrosion inhibitor by analyzing its electronic structure and adsorption properties. nih.gov

Integration into Curable Resin Compositions for Material Science Applications

Research in the field of advanced resins often highlights related compounds, providing a context for how a molecule like this compound could theoretically be utilized. For instance, furan derivatives, such as furfuryl alcohol and furfuryl glycidyl (B131873) ether (FGE), are employed as bio-based reactive diluents in epoxy resin systems. sci-hub.sedntb.gov.uaresearchgate.net The primary function of a reactive diluent is to reduce the viscosity of the uncured resin, thereby improving its processability and handling. researchgate.netolinepoxy.com The incorporation of these diluents can also influence the mechanical and thermal properties of the final cured thermoset. researchgate.net For example, studies on furan-based reactive diluents in epoxy formulations have investigated their effects on viscosity reduction, curing progression, and the ultimate mechanical characteristics of the cured material. sci-hub.sedntb.gov.ua

Similarly, mercaptan-containing compounds (thiols) are a well-established class of molecules used in the formulation of high-performance polymers. A significant application is in the creation of high refractive index (HRI) polymers, which are crucial for advanced optical devices like lenses and anti-reflection coatings. mdpi.com The sulfur atoms in the mercaptan groups contribute significantly to increasing the molar refraction of the polymer, which in turn elevates the refractive index. mdpi.com These thiols are often co-polymerized with other monomers, such as acrylates or isocyanates, to form cross-linked networks with desirable optical and mechanical properties.

The dual functionality of This compound , possessing both a furan ring and a mercaptan group, suggests potential for complex roles within a resin matrix. The mercaptan group could participate in "click" reactions or act as a chain transfer agent during polymerization, which allows for control over the polymer's molecular weight and structure. dntb.gov.ua The furan moiety could act as a reactive component, potentially undergoing polymerization under acidic conditions, similar to furan resins used in foundry applications, or participating in Diels-Alder reactions to create thermoreversible networks. matec-conferences.orgask-chemicals.com

However, without direct experimental data or research findings specifically for This compound , any discussion on its precise impact on resin properties remains speculative. Detailed research findings and data tables, which are essential for a thorough scientific analysis, are contingent on dedicated studies that focus on this particular compound's performance within various curable resin systems. Such studies would need to quantify its effect on key parameters like viscosity, cure kinetics, glass transition temperature, refractive index, and mechanical strength.

Theoretical and Computational Chemistry Studies of Furfuryl 3 Mercapto 2 Methylpropionate

Quantum Chemical Calculations Including Density Functional Theory (DFT) for Molecular Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like furfuryl 3-mercapto-2-methylpropionate. DFT studies can provide deep insights into the molecule's geometry, electronic properties, and potential interactions with other molecules, such as odorant receptors.

Detailed research findings from DFT studies on similar sulfur-containing flavor compounds and furan (B31954) derivatives allow for the prediction of key molecular parameters. digitellinc.comnih.govacs.org For instance, DFT can be used to calculate the optimized molecular geometry, bond lengths, and bond angles, which are fundamental to understanding the molecule's shape and steric properties.

Furthermore, DFT calculations can determine various electronic properties that are crucial for reactivity and intermolecular interactions. These include the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity.

Another important aspect that can be explored using DFT is the molecule's electrostatic potential (ESP) map. The ESP map reveals the regions of positive and negative electrostatic potential on the molecule's surface, which are key to understanding non-covalent interactions like hydrogen bonding and van der Waals forces. These interactions are vital in the binding of a flavor molecule to its corresponding receptor. In studies of other flavor molecules, DFT has been instrumental in elucidating reaction mechanisms, such as the conversion of furfural (B47365) to other furan derivatives. acs.orgrsc.orgresearchgate.netosti.gov

Interactive Data Table: Predicted DFT Parameters for this compound

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment2.1 DInfluences solubility and intermolecular forces.
Total Energy-850 HaRepresents the molecule's stability.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular modeling and molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound. nih.govnih.govacs.org While static quantum chemical calculations provide information about a single, optimized structure, MD simulations can explore the molecule's conformational landscape and its behavior over time in different environments.

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable bonds. Different conformations can have distinct shapes and may interact differently with olfactory receptors, thus influencing the perceived aroma. MD simulations can identify the most stable conformations and the energy barriers between them.

MD simulations are also invaluable for predicting how the molecule would behave in a complex environment, such as in a food matrix or at the active site of a receptor. nih.gov By simulating the interactions between the flavor molecule and its surroundings, researchers can gain insights into its release from food, its transport to receptors, and the specific binding modes that trigger a sensory response. For other flavor molecules, MD simulations have been used to study their diffusion and interaction with proteins and other food components. nih.govacs.org

Interactive Data Table: Hypothetical Conformational Analysis of this compound

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-S-C-C)Predicted Population (%)
1 (Extended)0.0180°65
2 (Gauche)1.260°30
3 (Eclipsed)5.05

Structure-Activity Relationship Prediction and Mechanistic Insights through Computational Methods

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of molecules with their biological activity, such as odor threshold or intensity. nih.gov For flavor compounds, QSAR can be a valuable approach to predict the sensory properties of new or uncharacterized molecules based on a dataset of known compounds.

In the context of this compound, a QSAR study would involve compiling a dataset of structurally related sulfur-containing esters with known odor characteristics. tandfonline.comresearchgate.netcabidigitallibrary.orgmdpi.commdpi.com Various molecular descriptors, which are numerical representations of the molecule's properties (e.g., size, shape, electronic properties), would be calculated using computational methods. Statistical models would then be developed to find a mathematical relationship between these descriptors and the sensory data.

Such models could predict the likely odor profile and potency of this compound. For example, descriptors related to the sulfur atom and the furan ring would likely be important for its characteristic aroma. QSAR studies on other classes of aroma compounds have successfully predicted flavor thresholds with high accuracy. nih.gov

Computational methods can also provide mechanistic insights into how this compound might be formed during food processing, for instance, through the Maillard reaction or degradation of sulfur-containing precursors. cabidigitallibrary.org By modeling the reaction pathways and calculating the activation energies for different steps, researchers can identify the most likely formation routes.

Interactive Data Table: Exemplary QSAR Descriptors for Flavor Compounds

DescriptorDefinitionRelevance to Flavor
Molecular WeightThe mass of one molecule.Influences volatility.
LogPThe logarithm of the partition coefficient between octanol (B41247) and water.Relates to hydrophobicity and interaction with receptors.
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms.Influences membrane permeability and receptor binding.
Number of Rotatable BondsThe count of bonds that allow free rotation.Affects molecular flexibility and conformational space.

Q & A

Q. What are the established synthetic routes for Furfuryl 3-mercapto-2-methylpropionate, and what analytical methods validate its purity and structure?

this compound can be synthesized via esterification of 3-mercapto-2-methylpropionic acid with furfuryl alcohol under acid catalysis. Key validation methods include:

  • Gas Chromatography (GC) : Purity >98% is confirmed using GC, as demonstrated for structurally similar thioesters like methyl 3-mercaptopropionate .
  • Nuclear Magnetic Resonance (NMR) : Stereochemical confirmation (e.g., (S)-enantiomer identification) requires ¹H/¹³C NMR, with chiral column HPLC for enantiomeric excess determination .
  • FTIR Spectroscopy : Functional groups (e.g., thioester C=O stretch at ~1700 cm⁻¹) are tracked to confirm reaction completion .

Q. How does the stereochemistry of 3-mercapto-2-methylpropionic acid influence the properties of its furfuryl ester derivatives?

The (S)-enantiomer of methyl 3-mercapto-2-methylpropionate (CAS 86961-10-6) exhibits distinct reactivity in polymerization due to steric and electronic effects. For example, enantiopure monomers yield polythioesters with higher crystallinity and mechanical strength compared to racemic mixtures. Chiral HPLC and polarimetry are critical for characterizing enantiomeric ratios .

Advanced Research Questions

Q. What methodologies are employed to biosynthesize copolymers of this compound with polyhydroxyalkanoates (PHAs), and how do structural variations affect material properties?

Engineered Cupriavidus necator strains can copolymerize 3-mercapto-2-methylpropionate with 3-hydroxybutyrate (3HB) via β-oxidation pathways. Key findings:

  • Copolymer Elasticity : Incorporation of 10–20 mol% thioester monomers increases elongation-at-break by 300%, mimicking rubber-like elasticity .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals a glass transition temperature (Tg) reduction from 4°C (pure P3HB) to −15°C in copolymers, attributed to thioester backbone flexibility .
  • Contradictions : Some studies report inconsistent copolymer yields (30–70%) due to substrate inhibition; fed-batch fermentation with pH-stat control optimizes productivity .

Q. How do solvent and catalyst choices impact the functionalization of furfuryl alcohol derivatives, and what experimental pitfalls arise in scaling these reactions?

In furfuryl alcohol modifications (e.g., esterification or etherification):

  • Solvent Selection : Isopropanol minimizes side reactions (e.g., resinification) compared to polar aprotic solvents .
  • Catalysts : Maleic anhydride (5 wt%) enhances reaction rates in esterifications but may degrade thiol groups if temperatures exceed 80°C .
  • Scaling Challenges : Exothermic reactions require precise temperature control (ΔT < 5°C) to avoid runaway polymerization. Dynamic Light Scattering (DLS) monitors particle size stability during scale-up .

Q. What role does this compound play in flavor chemistry, and how are its odor-activity values (OAVs) quantified in complex matrices?

As a thiol-containing compound, it contributes savory/meaty aromas in plant-based meat analogs. Methodologies include:

  • GC-Olfactometry (GC-O) : Identifies odor-active compounds via human panelists; detection thresholds as low as 0.1 ppb .
  • Stability Studies : Thiol oxidation during storage reduces OAVs by 40–60% over 30 days; antioxidants (e.g., ascorbic acid) mitigate degradation .

Data Contradiction Analysis

Q. Why do studies report conflicting mechanical properties for poly(3-mercapto-2-methylpropionate) copolymers?

Discrepancies arise from:

  • Monomer Ratios : Higher thioester content (>25 mol%) reduces tensile strength but enhances elasticity, complicating direct comparisons .
  • Biosynthetic Variability : In vivo polymerization in C. necator produces polydisperse copolymers (Đ = 2.1–3.5), whereas in vitro enzymatic synthesis yields narrower distributions (Đ = 1.3) .
  • Post-Processing : Annealing at 80°C for 24 h increases crystallinity by 15%, altering reported modulus values .

Methodological Recommendations

Q. What strategies optimize the liquid-phase hydrogenation of furfural derivatives while preserving thiol functionality?

  • Catalyst Design : Bimetallic Pd-Fe/SiO₂ (1:1 molar ratio) achieves 95% selectivity for furfuryl alcohol at 100°C, avoiding over-hydrogenation to tetrahydrofuran derivatives .
  • Reaction Monitoring : In situ Raman spectroscopy tracks C≡C bond reduction without sample quenching .

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